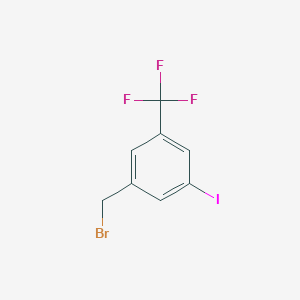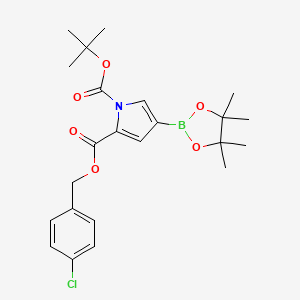
N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a boronic acid group and a 4-chlorobenzyloxycarbonyl moiety, making it a valuable intermediate in various chemical syntheses.
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is known for its mild and functional group tolerant conditions, making it a widely applied method for forming carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is likely to participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds to which this molecule belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, which this compound is likely to participate in, can have various effects depending on their structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can affect its stability and, consequently, its efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-(4-chlorobenzyloxycarbonyl)pyrrole with a boronic acid derivative under specific conditions to introduce the boronic acid group. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid group, yielding a different pyrrole derivative.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium or platinum.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology: In biological research, N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can be used as a building block for the synthesis of bioactive molecules. Its ability to undergo selective reactions makes it valuable in the design of new drugs and probes.
Medicine: The compound's potential medicinal applications include its use in the development of new therapeutic agents. Its structural features allow for the creation of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.
類似化合物との比較
Boronic Acids: Other boronic acids with different substituents on the pyrrole ring.
Pyrrole Derivatives: Pyrroles substituted with various functional groups.
Chlorobenzene Derivatives: Compounds containing chlorobenzene moieties with different substituents.
Uniqueness: N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester stands out due to its combination of a boronic acid group and a chlorobenzene moiety on a pyrrole ring
特性
IUPAC Name |
1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BClNO6/c1-21(2,3)30-20(28)26-13-16(24-31-22(4,5)23(6,7)32-24)12-18(26)19(27)29-14-15-8-10-17(25)11-9-15/h8-13H,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNFWRXDXIOTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
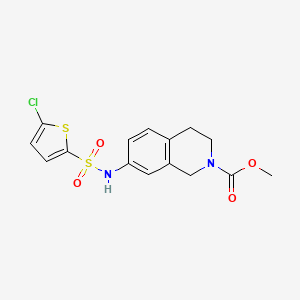
![4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2814292.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2814294.png)
![(2E)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 2-hydrazone](/img/structure/B2814295.png)

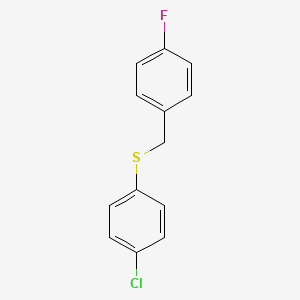
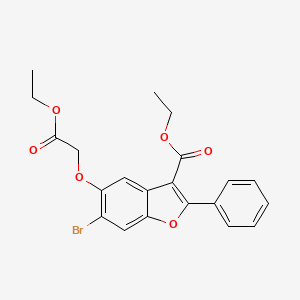
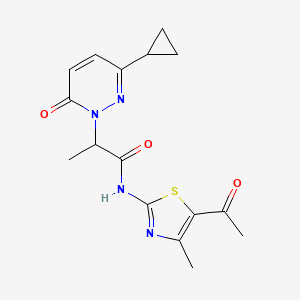
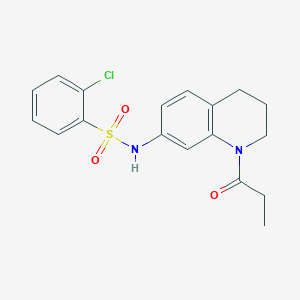
![N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHANEDIAMIDE](/img/structure/B2814306.png)
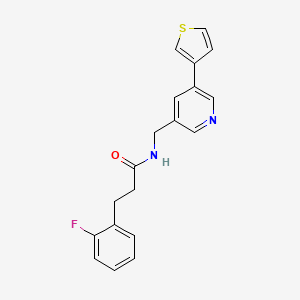
![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)
